molecular formula C16H18N6O B2553144 {2-[(2-Methoxyethyl)amino]pteridin-4-yl}(4-methylphenyl)amine CAS No. 946242-79-1

{2-[(2-Methoxyethyl)amino]pteridin-4-yl}(4-methylphenyl)amine

Cat. No.: B2553144
CAS No.: 946242-79-1
M. Wt: 310.361
InChI Key: RPNNOBCTHODTDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{2-[(2-Methoxyethyl)amino]pteridin-4-yl}(4-methylphenyl)amine is a chemical compound known for its unique structure and versatile applications in scientific research. This compound is characterized by the presence of a pteridine ring system substituted with a 2-methoxyethylamino group and a 4-methylphenylamine group. Its distinct molecular configuration allows it to participate in various chemical reactions and makes it valuable in fields such as drug development and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(2-Methoxyethyl)amino]pteridin-4-yl}(4-methylphenyl)amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This process involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

{2-[(2-Methoxyethyl)amino]pteridin-4-yl}(4-methylphenyl)amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives. Substitution reactions can result in a wide range of functionalized products.

Scientific Research Applications

{2-[(2-Methoxyethyl)amino]pteridin-4-yl}(4-methylphenyl)amine has numerous applications in scientific research, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism by which {2-[(2-Methoxyethyl)amino]pteridin-4-yl}(4-methylphenyl)amine exerts its effects depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary, but typically include interactions with proteins, nucleic acids, or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    {2-[(2-Methoxyethyl)amino]pteridin-4-yl}(4-methoxyphenyl)amine: This compound has a similar structure but with a methoxy group instead of a methyl group on the phenyl ring.

    {2-[(2-Methoxyethyl)amino]pteridin-4-yl}(4-chlorophenyl)amine: This variant includes a chlorine atom on the phenyl ring, which can alter its reactivity and applications.

Uniqueness

{2-[(2-Methoxyethyl)amino]pteridin-4-yl}(4-methylphenyl)amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-N-(2-methoxyethyl)-4-N-(4-methylphenyl)pteridine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O/c1-11-3-5-12(6-4-11)20-15-13-14(18-8-7-17-13)21-16(22-15)19-9-10-23-2/h3-8H,9-10H2,1-2H3,(H2,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPNNOBCTHODTDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.